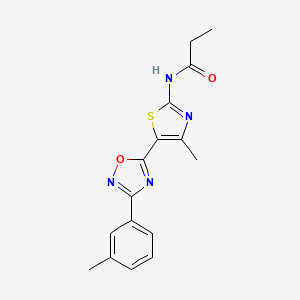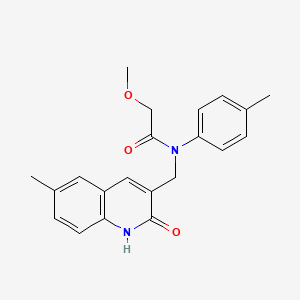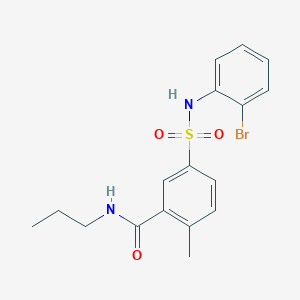![molecular formula C18H15N5O B7707370 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazoloquinolines often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For example, one study described the synthesis of pyrazoloquinoline analogues in an effort to create new antitubercular drugs .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines can be analyzed using various spectroscopic techniques. For instance, 1D and 2D NMR techniques, FT-IR, and combustion analyses have been used to characterize synthesized compounds .Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions. A study reported a novel substrate-directed multicomponent reaction for the synthesis of pyrazoloquinolines .Physical And Chemical Properties Analysis
Pyrazoloquinolines exhibit various physical and chemical properties. For example, many pyrazoloquinolines are known for their emission properties, exhibiting fluorescence both in solutions and in a solid state .Wirkmechanismus
Target of Action
It is known that pyrazoloquinoline derivatives, a class to which this compound belongs, are used as pharmaceutical agents and as inhibitors of oncogenic ras .
Mode of Action
It is known that pyrazoloquinoline derivatives interact with their targets, such as oncogenic ras, to inhibit their function .
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras, it may be involved in pathways related to cell proliferation and survival .
Result of Action
Given its potential role as an inhibitor of oncogenic ras, it may have antitumor effects .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide as a therapeutic candidate is its ability to induce the production of cytokines, which can lead to an anti-tumor immune response. However, one limitation of this compound is its relatively low potency compared to other cytokine-inducing agents. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One area of interest is the development of more potent analogs of this compound that can induce cytokine production at lower doses. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research aimed at understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective therapeutic strategies.
Synthesemethoden
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide is typically synthesized through a multi-step process that involves the condensation of 2,3-dimethyl-1H-pyrazole with 3-amino-4-methylpicolinic acid, followed by a series of chemical transformations to yield the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a potentially cost-effective drug candidate.
Wissenschaftliche Forschungsanwendungen
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In particular, this compound has been shown to induce tumor regression in a variety of tumor types, including melanoma, lung cancer, and colon cancer. It is thought that the anti-tumor effects of this compound are mediated through its ability to activate the immune system, leading to the production of cytokines such as TNF-α and interferon-gamma (IFN-γ).
Eigenschaften
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-6-7-12-10-13-16(21-18(24)14-5-3-4-8-19-14)22-23(2)17(13)20-15(12)9-11/h3-10H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXHGFGMWPCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
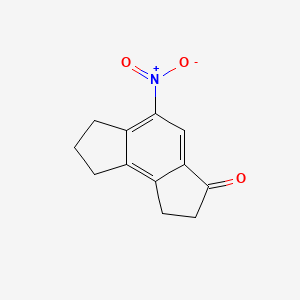

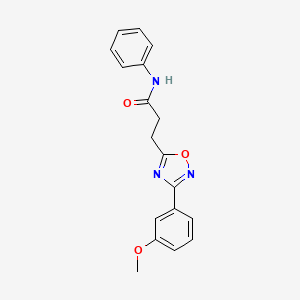
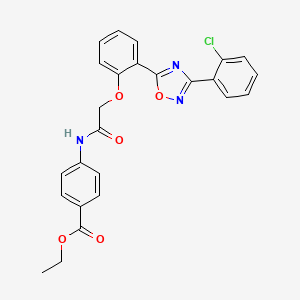
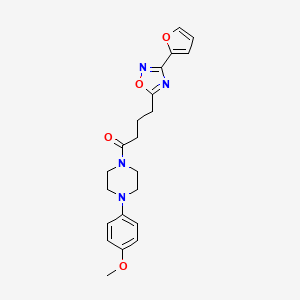
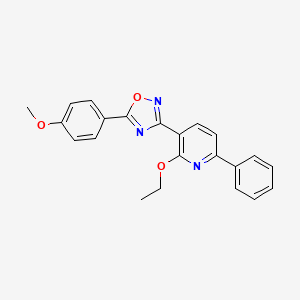
![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)

![1-(4-methylbenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707356.png)
